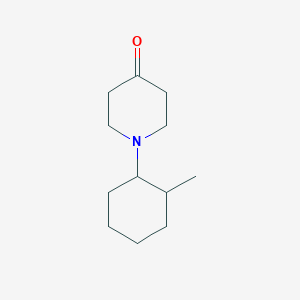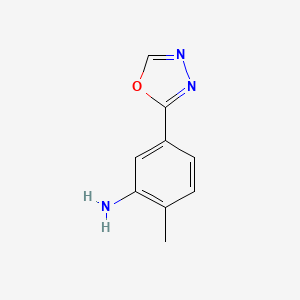
2-cyclohexylpropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular weight of 2-cyclohexylpropan-1-amine hydrochloride is 177.71 g/mol. The InChI code is 1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 177.71 g/mol.作用机制
2-cyclohexylpropan-1-amine hydrochloride HCl functions as a Lewis base, meaning that it can accept a pair of electrons from a Lewis acid. This allows it to form coordinate covalent bonds with other molecules, such as metal ions or other organic compounds. It also has the ability to form hydrogen bonds with other molecules, which can be used to stabilize the structure of a molecule.
Biochemical and Physiological Effects
This compound HCl has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of enzymes, such as the enzyme acetylcholinesterase. It can also act as an agonist of various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In addition, this compound HCl has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The main advantage of using 2-cyclohexylpropan-1-amine hydrochloride HCl in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that this compound HCl is a toxic compound and should be handled with care. It is also important to consider the potential side effects of using this compound HCl in laboratory experiments, as it can interact with other compounds and cause adverse effects.
未来方向
Future research on 2-cyclohexylpropan-1-amine hydrochloride HCl could focus on its potential therapeutic applications. In particular, further studies could be conducted to evaluate its efficacy in treating various diseases, such as cancer and inflammation. In addition, further research could be conducted to explore its potential as a drug delivery system and its ability to modulate the activity of various receptors. Finally, further research could be conducted to explore its potential as a catalyst in organic synthesis.
合成方法
2-cyclohexylpropan-1-amine hydrochloride HCl is synthesized in two steps. First, the cyclohexyl group is reacted with propanoic acid to form a cyclohexylpropanoic acid. This is then reacted with ammonia to form this compound. The synthesis of this compound HCl is relatively simple and can be done using a variety of techniques, such as the reaction of cyclohexanol and propanoic acid in the presence of a base, or the reaction of cyclohexylbromide and propanoic acid in the presence of a base.
科学研究应用
2-cyclohexylpropan-1-amine hydrochloride HCl is used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. In addition, this compound HCl is used in the development of new materials, such as polymers and nanomaterials.
安全和危害
属性
IUPAC Name |
2-cyclohexylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAOUDLMOZCPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)
![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
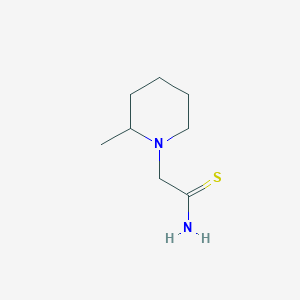
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
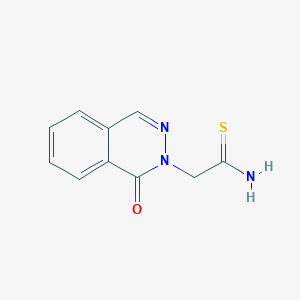
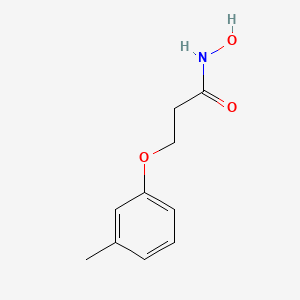
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)


